molecular formula C16H15N3O6 B4632415 2-methoxy-N'-[(4-nitrophenoxy)acetyl]benzohydrazide

2-methoxy-N'-[(4-nitrophenoxy)acetyl]benzohydrazide

Cat. No.: B4632415
M. Wt: 345.31 g/mol
InChI Key: BCNBIUCJLKIUSE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-methoxy-N’-[(4-nitrophenoxy)acetyl]benzohydrazide typically involves the reaction of 2-methoxybenzoic acid hydrazide with 4-nitrophenoxyacetyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Chemical Reactions Analysis

2-Methoxy-N’-[(4-nitrophenoxy)acetyl]benzohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

2-Methoxy-N’-[(4-nitrophenoxy)acetyl]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N’-[(4-nitrophenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The nitrophenoxy and methoxy groups play a crucial role in the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

2-Methoxy-N’-[(4-nitrophenoxy)acetyl]benzohydrazide can be compared with other benzohydrazide derivatives, such as:

Properties

IUPAC Name

2-methoxy-N'-[2-(4-nitrophenoxy)acetyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6/c1-24-14-5-3-2-4-13(14)16(21)18-17-15(20)10-25-12-8-6-11(7-9-12)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNBIUCJLKIUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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